molecular formula C23H28ClN5O B3012946 1-(2-chlorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine CAS No. 2097858-67-6

1-(2-chlorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine

Cat. No.: B3012946
CAS No.: 2097858-67-6
M. Wt: 425.96
InChI Key: ZMLILYSKLZHRJU-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine is a useful research compound. Its molecular formula is C23H28ClN5O and its molecular weight is 425.96. The purity is usually 95%.
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Scientific Research Applications

Structural and Electronic Properties of Anticonvulsant Drugs

Research by Georges et al. (1989) examined the crystal structures of three anticonvulsant compounds, including analysis through X-ray diffraction and ab initio molecular-orbital calculations. The study provides insights into the structural inclination and electronic delocalization within the molecular framework of similar compounds Structural and electronic properties of anticonvulsant drugs.

Molecular Interaction with CB1 Cannabinoid Receptor

A study focused on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a compound with a similar structural framework) with the CB1 cannabinoid receptor. Using AM1 molecular orbital method and conformational analysis, this research provides a foundation for understanding how similar compounds interact with biological targets Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor.

Anticancer and Antituberculosis Studies

Mallikarjuna et al. (2014) explored the synthesis, anticancer, and antituberculosis activities of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, shedding light on the therapeutic potential of structurally related compounds. This research demonstrates the importance of structural modification in enhancing biological activity and specificity Synthesis, anticancer and antituberculosis studies for [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivates.

Synthesis and Pharmacological Effects

Fuller et al. (1981) investigated the synthesis and pharmacological effects of 1-(m-Chlorophenyl)piperazine (CPP), focusing on its serotonin receptor agonist properties. This study contributes to the understanding of the pharmacodynamics and potential therapeutic applications of compounds within this chemical class Disposition and pharmacological effects of m-Chlorophenylpiperazine in rats.

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN5O/c24-19-5-1-2-7-21(19)27-12-14-29(15-13-27)23(30)17-8-10-28(11-9-17)22-16-18-4-3-6-20(18)25-26-22/h1-2,5,7,16-17H,3-4,6,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLILYSKLZHRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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